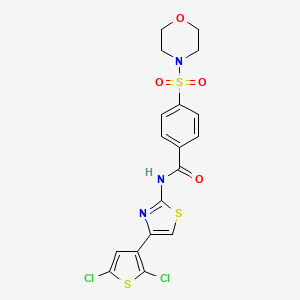

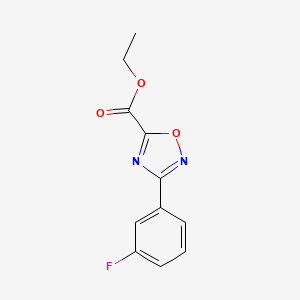

![molecular formula C23H17ClFNO3S B2520514 3-(4-氯苯磺酰基)-6-氟-1-[(2-甲苯基)甲基]喹啉-4-酮 CAS No. 866808-94-8](/img/structure/B2520514.png)

3-(4-氯苯磺酰基)-6-氟-1-[(2-甲苯基)甲基]喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including their use as antiandrogens, antibacterials, and in various other medicinal chemistry applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a related compound, a nonsteroidal antiandrogen, involved chromatographic separation of diastereomeric esters, followed by hydrolysis and oxidation to isolate the enantiomers . Another synthesis route for a quinazolinone derivative, which shares the quinoline core, was achieved through a sulfur arylation reaction . These methods highlight the intricate processes required to synthesize such compounds, which may also apply to the synthesis of "3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one".

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the crystal structure of a 3-(4-fluorophenyl)-6-methyl-quinazolinone derivative was determined using Raman analysis and refined to high precision, with anisotropic refinement of non-hydrogen atoms and theoretical placement of hydrogen atoms . This level of detail in molecular structure analysis is essential for understanding the compound's interactions at the molecular level.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions to introduce different substituents, which can significantly alter their biological activity. For example, starting from a 3-(trifluoromethyl)quinoxalinone, a range of 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including derivatives with amino, bromo, chloro, and other substituents . These reactions demonstrate the versatility of quinoline derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The empirical formula, crystal system, space group, and unit cell parameters are some of the properties that can be determined through crystallographic analysis . Additionally, the Hirshfeld surface and fingerprint plots can provide insight into the intermolecular interactions of these compounds . Understanding these properties is crucial for the development of quinoline-based pharmaceuticals.

科学研究应用

AMPA受体拮抗剂的构效关系

Chenard等人(2001)对与目标化合物密切相关的喹唑啉-4-酮衍生物的研究探索了它们作为AMPA受体拮抗剂的应用。这项研究强调了结构排列对影响这些化合物在神经学应用中效力的重要性,特别是在调节神经递质活性方面,这对于治疗神经系统疾病至关重要(B. Chenard et al., 2001)。

抗菌和抗氧化特性

Aleksanyan和Hambardzumyan(2014)研究了2-氯-4-甲基喹啉与硫亲核试剂的反应,这些反应在结构上与所讨论的化合物有关。他们的研究结果强调了含硫喹啉衍生物的抗菌、镇痛和抗氧化活性,表明它们可用于抗应激疗法和作为生物系统研究中的潜在荧光团(I. Aleksanyan & L. Hambardzumyan, 2014)。

用于生物化学应用的荧光团开发

Didenko等人(2015)探索了包括具有磺酰基的新喹喔啉衍生物的合成。这些化合物,包括氨基、溴代、氯代和磺酰基衍生物,显示出作为荧光团的潜力,突出了它们在生物系统研究中的应用,并可能在新的诊断工具的开发中(A. V. Didenko et al., 2015)。

抗菌和抗真菌应用

Faldu等人(2014)合成了具有恶二唑-硫醇基团的喹啉衍生物,证明了它们的抗菌和抗真菌活性。这项研究指出了结构相似的化合物在开发针对各种微生物感染的新治疗剂方面的潜力(Viral J. Faldu et al., 2014)。

用于传感应用的新型有机荧光团

Gong等人(2018)设计并合成了一种基于喹啉和二苯砜的新型有机荧光团,表明其在传感应用中的效用,特别是用于检测银离子和pH变化。这项研究展示了该化合物在环境监测和化学传感中的潜力(Tingfeng Gong et al., 2018)。

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO3S/c1-15-4-2-3-5-16(15)13-26-14-22(23(27)20-12-18(25)8-11-21(20)26)30(28,29)19-9-6-17(24)7-10-19/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIVWPFJJARJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

C=O)(C)C](/img/structure/B2520431.png)

![5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520432.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2520436.png)

![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide](/img/structure/B2520446.png)

![Methyl 3-(4-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2520448.png)